molecular formula C4H12NO2+ B8551342 Bis(2-hydroxyethyl)azanium

Bis(2-hydroxyethyl)azanium

Cat. No.: B8551342
M. Wt: 106.14 g/mol
InChI Key: ZBCBWPMODOFKDW-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2-hydroxyethyl)azanium is a useful research compound. Its molecular formula is C4H12NO2+ and its molecular weight is 106.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Lubrication Applications

Protic Ionic Liquids as Lubricants
Recent studies have demonstrated that bis(2-hydroxyethyl)ammonium compounds can function effectively as lubricants and lubricant additives. For instance, bis(2-hydroxyethyl)ammonium erucate has been synthesized and tested for its tribological properties. It exhibits low friction coefficients and reduced wear when used in water-based lubricating fluids, making it suitable for hydraulic and metalworking applications .

Key Findings:

  • High viscosity at room temperature with a significant drop upon heating.
  • Solubility in water allows for homogeneous mixtures without sedimentation.
  • Optimal concentration needs to be determined for maximum efficacy as an additive.

Solvent Systems

Biodegradable Ionic Liquids
Bis(2-hydroxyethyl)ammonium salts have been explored as environmentally friendly solvents. For example, (2-hydroxyethyl)ammonium lactates have shown promise in condensation reactions requiring hydrophilic media. These ionic liquids are characterized by their low toxicity and high biodegradability, making them suitable for sustainable chemical processes .

Applications:

  • Effective in facilitating reactions such as the condensation of benzaldehyde with ethyl cyanoacetate.
  • Reusable for multiple reaction cycles without significant loss of efficiency.

Biological and Pharmaceutical Applications

Biocompatibility Studies
The safety assessment of bis(2-hydroxyethyl)azanium derivatives indicates their potential use in food contact materials and pharmaceuticals. The European Food Safety Authority has evaluated certain derivatives for their non-genotoxic properties and low migration levels into food products, which supports their application in food packaging .

Case Studies:

  • N,N-bis(2-hydroxyethyl)stearylamine was assessed for use in polymers intended for food contact without raising safety concerns at specified limits.

Environmental Impact

Sustainable Chemical Processes
The use of bis(2-hydroxyethyl)ammonium compounds contributes to greener chemistry by providing alternatives to traditional solvents that are often harmful to the environment. Their ability to dissolve gases like sulfur dioxide indicates potential applications in gas absorption technologies, promoting recycling and reducing emissions .

Summary of Properties and Applications

Property/ApplicationDescription
Lubrication Low friction coefficient; effective in water-based lubricants
Solvent Systems Biodegradable; suitable for condensation reactions
Biocompatibility Non-genotoxic; safe for food contact materials
Environmental Impact Reduces reliance on harmful solvents; potential in gas absorption technologies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Bis(2-hydroxyethyl)azanium, and how can purity be optimized?

this compound is typically synthesized via quaternization of tertiary amines (e.g., diethanolamine) with alkylating agents like methyl iodide or via acid-base reactions with hydrochloric acid. Purification methods include recrystallization from ethanol-water mixtures or column chromatography. Purity optimization requires monitoring by HPLC (≥95% purity threshold) and verifying the absence of byproducts like unreacted amines using 1^1H NMR (δ 3.6–3.8 ppm for hydroxyethyl protons) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • 1^1H/13^{13}C NMR : Assign peaks for hydroxyethyl groups (δ ~3.6–4.0 ppm for 1^1H; δ ~60–70 ppm for 13^{13}C) and the ammonium center.
  • FT-IR : Confirm O-H stretches (~3200–3500 cm1^{-1}) and N-H vibrations (~1600 cm1^{-1}).
  • Mass spectrometry (ESI-MS) : Identify the molecular ion peak [M+H]+^+ at m/z 122.1. Cross-validate with PubChem data .

Q. How can researchers address hygroscopicity during storage and handling?

Store the compound in desiccators with silica gel or under nitrogen atmosphere. Use anhydrous solvents (e.g., dried DMSO) for experimental preparation. Gravimetric analysis pre- and post-storage can quantify moisture uptake .

Q. What analytical challenges arise in quantifying this compound in aqueous solutions?

Challenges include interference from hydroxylated contaminants and pH-dependent solubility. Mitigate via:

  • Ion chromatography with conductivity detection.
  • UV-Vis spectrophotometry at λ = 210–230 nm (validated with standard calibration curves) .

Q. How should researchers interpret conflicting spectral data in literature?

Cross-reference data from multiple sources (e.g., PubChem, crystallographic databases) and replicate experiments under controlled conditions. Use statistical tools (e.g., RSD <5% for triplicate measurements) to assess reproducibility .

Advanced Research Questions

Q. What computational methods predict the hydrogen-bonding network of this compound in crystal structures?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model intermolecular interactions. Compare with experimental XRD data refined via SHELXL-2018, focusing on O-H···N hydrogen bonds (d = 1.8–2.2 Å) and lattice parameters .

Q. How can crystallographic data contradictions be resolved when refining the compound’s structure?

Use multi-software validation (e.g., SHELXL vs. Olex2) to check for systematic errors. Analyze residual electron density maps to identify disordered solvent molecules or occupancy issues. Report R1_1 values <5% for high-resolution datasets (<1.0 Å) .

Q. What experimental designs evaluate the compound’s stability under extreme pH and temperature?

Design accelerated stability studies:

  • pH stability : Incubate in buffers (pH 1–13) at 25°C for 24h; monitor degradation via LC-MS.
  • Thermal stability : Use TGA/DSC to determine decomposition temperatures (>150°C typical). Statistical analysis (ANOVA) identifies significant degradation pathways .

Q. How do structural modifications (e.g., alkyl chain length) affect this compound’s reactivity in coordination chemistry?

Synthesize analogs (e.g., Bis(2-hydroxypropyl)azanium) and compare binding constants with transition metals (Cu2+^{2+}, Fe3+^{3+}) via UV-Vis titration. Correlate steric effects (Hammett parameters) with complex stability .

Q. What strategies resolve contradictions in reported biological activity data?

Conduct meta-analyses of published IC50_{50} values, applying funnel plots to detect publication bias. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and report confidence intervals (95% CI) .

Q. Methodological Notes

  • Data Presentation : Use tables for spectral assignments (e.g., NMR shifts) and figures for crystallographic packing diagrams (CIF files from the Cambridge Structural Database) .
  • Ethical Standards : Ensure raw data (spectra, XRD files) are archived in repositories like Zenodo, adhering to FAIR principles .
  • Critical Analysis : Apply Grubbs’ test to identify outliers in replicate experiments .

Properties

Molecular Formula

C4H12NO2+

Molecular Weight

106.14 g/mol

IUPAC Name

bis(2-hydroxyethyl)azanium

InChI

InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2/p+1

InChI Key

ZBCBWPMODOFKDW-UHFFFAOYSA-O

Canonical SMILES

C(CO)[NH2+]CCO

Origin of Product

United States

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